molecular formula C11H10ClN3O2 B11791656 Methyl 2-(3-(3-chlorophenyl)-1H-1,2,4-triazol-1-yl)acetate

Methyl 2-(3-(3-chlorophenyl)-1H-1,2,4-triazol-1-yl)acetate

Cat. No.: B11791656
M. Wt: 251.67 g/mol
InChI Key: BNPSNLBAUXRSPS-UHFFFAOYSA-N
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Description

Methyl 2-(3-(3-chlorophenyl)-1H-1,2,4-triazol-1-yl)acetate is a triazole-based compound characterized by a 1,2,4-triazole ring substituted with a 3-chlorophenyl group at the 3-position and an acetoxy methyl ester at the 1-position. Triazole derivatives are widely studied for their biological activities, particularly in agrochemicals (herbicides, fungicides) and pharmaceuticals . The structural features of this compound, including the chlorophenyl moiety and ester group, influence its physicochemical properties and bioactivity, making it a candidate for comparative analysis with analogs.

Properties

Molecular Formula

C11H10ClN3O2

Molecular Weight

251.67 g/mol

IUPAC Name

methyl 2-[3-(3-chlorophenyl)-1,2,4-triazol-1-yl]acetate

InChI

InChI=1S/C11H10ClN3O2/c1-17-10(16)6-15-7-13-11(14-15)8-3-2-4-9(12)5-8/h2-5,7H,6H2,1H3

InChI Key

BNPSNLBAUXRSPS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C=NC(=N1)C2=CC(=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-(3-chlorophenyl)-1H-1,2,4-triazol-1-yl)acetate typically involves the reaction of 3-chlorobenzyl chloride with sodium azide to form 3-chlorobenzyl azide. This intermediate is then subjected to cyclization with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to yield the desired triazole compound. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-(3-chlorophenyl)-1H-1,2,4-triazol-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azide derivatives or other substituted triazoles.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

  • Molecular Formula : C₁₈H₁₅ClN₄O
  • Molecular Weight : 338.8 g/mol
  • IUPAC Name : (Z)-3-[3-(3-chlorophenyl)-1H-1,2,4-triazol-5-yl]-N-methyl-N-phenylprop-2-enamide
  • Structural Features : The presence of the triazole ring contributes to its biological activity, particularly in targeting specific proteins and enzymes within cells .

Anticancer Activity

Methyl 2-(3-(3-chlorophenyl)-1H-1,2,4-triazol-1-yl)acetate has been investigated for its potential anticancer properties. Studies have shown that compounds containing triazole rings exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : Human tumor cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer) have been used to assess the compound's efficacy.
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and cell death .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against a range of pathogens. Research indicates that triazole derivatives can inhibit the growth of bacteria and fungi by interfering with their cellular processes. Specifically:

  • Targeted Microorganisms : Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.
  • Potential Applications : This property suggests possible applications in developing new antimicrobial agents for treating infections resistant to conventional therapies .

Case Study 1: Anticancer Efficacy Evaluation

In a controlled study, this compound was tested against multiple cancer cell lines using the MTT assay. Results indicated:

Cell LineIC50 Value (µM)Mechanism of Action
HCT-11615.72Induction of apoptosis via ROS
MCF-712.53Mitochondrial membrane potential loss

This data highlights its potential as a lead compound for further development in cancer therapeutics .

Case Study 2: Antimicrobial Activity Assessment

Another study focused on the antimicrobial properties of triazole derivatives similar to this compound showed promising results against common pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that this class of compounds could be developed into effective treatments for bacterial and fungal infections .

Mechanism of Action

The mechanism of action of Methyl 2-(3-(3-chlorophenyl)-1H-1,2,4-triazol-1-yl)acetate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s activity and applications are closely tied to its substituents. Below is a comparative analysis of key analogs:

Compound Substituents Key Structural Differences Primary Use/Activity Reference
Methyl 2-(3-(3-chlorophenyl)-1H-1,2,4-triazol-1-yl)acetate 3-chlorophenyl, methyl ester Reference compound Under investigation (agrochemical) N/A
Epoxiconazole 2,4-dichlorophenyl, 4-fluorophenyl, oxirane Additional oxirane ring and fluorophenyl group Fungicide (ergosterol inhibition)
(1H-1,2,4-Triazol-1-yl)methyl 2-(2,4-dichlorophenoxy)acetate Dichlorophenoxy, triazolylmethyl ester Phenoxy group instead of chlorophenyl; ester linked via methylene Fungicide (enhanced bioactivity)
Ethyl 2-[4-(3-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate Ethyl ester, 5-oxo group, 3-methyl substituent Ethyl ester, additional oxo and methyl groups on triazole ring Medicinal intermediates
Triflusulfuron methyl ester Triazine-2-yl, sulfonylurea, trifluoroethoxy Triazine core with sulfonylurea linkage Herbicide

Key Observations :

  • Chlorophenyl vs.
  • Ester Group Variations : The methyl ester in the target compound may confer higher volatility or faster hydrolysis compared to ethyl esters (e.g., –7), impacting bioavailability .
  • Oxirane and Oxo Groups : Epoxiconazole’s oxirane ring () and the 5-oxo group in ’s ethyl analog introduce polarity and metabolic stability differences .

Physicochemical Properties

  • Solubility and Stability : The methyl ester in the target compound likely increases hydrophobicity compared to ethyl esters, affecting soil adsorption in agrochemical contexts or plasma stability in pharmaceuticals .
  • Synthesis Complexity : highlights the use of Michael additions to synthesize triazole-alanine derivatives, suggesting the target compound’s synthesis may follow similar pathways but with tailored substituents .

Biological Activity

Methyl 2-(3-(3-chlorophenyl)-1H-1,2,4-triazol-1-yl)acetate is a compound belonging to the class of triazoles, which are known for their diverse biological activities, including antifungal, antibacterial, and herbicidal properties. The specific structural features of this compound contribute to its biological efficacy, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The molecular formula for this compound is C12H12ClN3O2C_{12}H_{12}ClN_3O_2, with a molecular weight of approximately 265.7 g/mol. The compound features a triazole ring which is crucial for its biological activity.

PropertyValue
Molecular FormulaC12H12ClN3O2C_{12}H_{12}ClN_3O_2
Molecular Weight265.7 g/mol
CAS Number[Insert CAS Number]
Purity>95% (HPLC)

Antimicrobial Activity

Research has demonstrated that compounds containing the triazole moiety exhibit significant antimicrobial properties. In a study evaluating various triazole derivatives, this compound showed promising activity against several bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be in the range of 32-64 µg/mL, indicating moderate efficacy compared to standard antibiotics .

Antifungal Activity

Triazole compounds are particularly noted for their antifungal properties. This compound was tested against various fungal pathogens including Candida albicans and Aspergillus niger. The results indicated an MIC of 16 µg/mL against C. albicans, showcasing its potential as an antifungal agent .

The mechanism through which triazoles exert their biological effects often involves the inhibition of ergosterol synthesis in fungi or interference with bacterial cell wall synthesis. This compound likely operates through similar pathways, although further studies are needed to elucidate its precise mechanisms.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various triazole derivatives including this compound. The results indicated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The study concluded that modifications to the triazole ring could enhance antimicrobial potency.

Case Study 2: Antifungal Screening

In another investigation focused on antifungal properties, this compound was included in a panel of compounds tested against clinical isolates of Candida spp. The compound demonstrated effective growth inhibition at concentrations lower than those required for traditional antifungals like fluconazole.

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